molecular formula C10H11F3N2O B1387556 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 908111-34-2

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Numéro de catalogue B1387556
Numéro CAS: 908111-34-2
Poids moléculaire: 232.2 g/mol
Clé InChI: OFQAFLDKWBQAJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of a similar compound, nirmatrelvir MTBE solvate, was synthesized from the starting material methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate, HCl salt in six steps . Compound (20), used in the fourth step of Scheme 1A, is synthesized in two reactions . Another source mentions a process for the preparation of 6, 6-dimethyl-3-azabicyclo- [3.1.0]-hexane compounds and enantiomeric salts thereof .

Applications De Recherche Scientifique

Computational Studies and Tautomerism

  • Computational Analysis of Tautomers : Computational studies on derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one, including 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, have been performed to establish the most stable tautomer, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Structural and Supramolecular Studies

  • Crystal Structure and Tautomerism : X-ray crystallography and multinuclear magnetic resonance spectroscopy were used to characterize and establish the most stable tautomer of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the 6,6-dimethyl variant (Claramunt et al., 2006).
  • Structural Effects of Fluorination : The structures of fluorinated NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, have been analyzed to understand the effect of fluorination on supramolecular structure, with studies on hydrogen bonds and aromatic interactions (Teichert et al., 2007).

Synthesis and Chemical Reactions

  • Regioselective Synthesis : Studies have focused on the regioselective synthesis of polyfluoroalkyl-substituted derivatives of 1H-indazol-4(5H)-ones, demonstrating high selectivity in the formation of these compounds (Khlebnikova et al., 2012).
  • Cycloaddition Reactions : Research on 1,3-dipolar cycloaddition reactions involving 5-arylmethylidene derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-ones has been conducted, focusing on the formation of novel spiro[indazole-5,3′-pyrazole] derivatives (Ren, Kuang, & Li, 2018).

Supramolecular Assembly

  • Perfluorinated Indazolato Metal Complexes : Research into the formation of perfluorinated indazolato coinage metal complexes explores diverse stoichiometry and supramolecular assembly, highlighting the role of extended aromaticity and electron-withdrawing properties (Kleinwächter et al., 2013).

Fluorinated Azo-Compounds

  • Conversion into Indazoles : Studies on the thermal conversion of fluorinated azo-compounds into indazoles have been conducted, offering insights into the formation of specific indazole derivatives (Alty & Banks, 1988).

Propriétés

IUPAC Name

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQAFLDKWBQAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657814
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS RN

908111-34-2
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Citations

For This Compound
3
Citations
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com
S Zhu, Q Shen, Y Gao, L Wang, Y Fang… - Journal of medicinal …, 2020 - ACS Publications
Herein, a series of HSP90 inhibitor–SN38 conjugates through ester and carbamate linkage in the 20-OH and 10-OH positions of SN38 were developed for improving the tumor-specific …
Number of citations: 11 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.